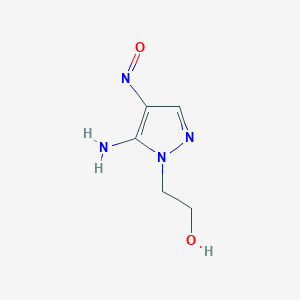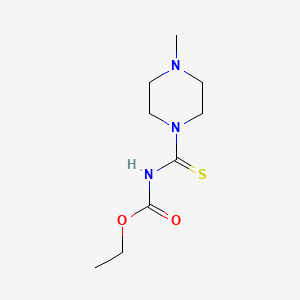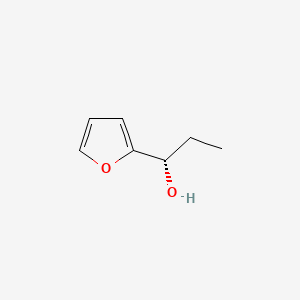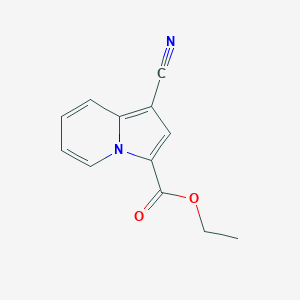
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-
Descripción general
Descripción
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- is a compound belonging to the class of 5-amino-pyrazoles. These compounds are known for their versatility as synthetic building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds. The molecular structure of 5-amino-pyrazoles is characterized by a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen atoms.
Métodos De Preparación
The synthesis of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- can be achieved through various approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions. For instance, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo pyrimidines. Another method involves a novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.
Análisis De Reacciones Químicas
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- undergoes various types of chemical reactions, including:
Condensation Reactions: Reacts with α, β-unsaturated compounds in the presence of ethanol and heat to form fluorescent pyrazolo pyrimidines.
Cyclocondensation: Involves the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of regioisomeric pyrazoles.
Common reagents and conditions used in these reactions include ethanol, heat, and enynones. The major products formed from these reactions are diverse heterocyclic or fused heterocyclic scaffolds.
Aplicaciones Científicas De Investigación
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a versatile synthetic building block in the construction of various organic molecules. In medicinal chemistry, 5-amino-pyrazoles are promising functional reagents similar to biologically active compounds. They are used in the synthesis of pharmaceuticals and other medicinal compounds.
Mecanismo De Acción
They exhibit diverse applications, especially in the field of pharmaceutics and medicinal chemistry. The molecular targets and pathways involved are likely related to their ability to form diverse heterocyclic scaffolds and interact with various biological molecules.
Comparación Con Compuestos Similares
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- can be compared with other similar compounds, such as:
5-Amino-1H-pyrazole-4-carbonitrile: Synthesized through a one-pot, multicomponent protocol.
5-Amino-4-hydroxyiminopyrazole: Identified by spectroscopic methods and single-crystal X-ray diffraction.
Propiedades
IUPAC Name |
2-(5-amino-4-nitrosopyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-5-4(8-11)3-7-9(5)1-2-10/h3,10H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHVTSGFRHQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N=O)N)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436143 | |
| Record name | 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128564-63-6 | |
| Record name | 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B3347107.png)



![Cyclopent[b]indol-3(2H)-one, 1,4-dihydro-1,1,4-trimethyl-](/img/structure/B3347136.png)








